1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)
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Overview
Description
1,1’-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole) typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. This reaction is often catalyzed by iodine, which facilitates the formation of electrophilic particles necessary for the oxidative coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone groups to sulfides.
Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,1’-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1,1’-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(2,4-xylyl)urea): Another sulfonyl-containing compound with different functional groups.
1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(3-chloro-4-methylphenyl)urea): Similar structure but with chlorinated aromatic rings.
Uniqueness
1,1’-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole) is unique due to its combination of multiple aromatic rings and pyrazole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
796884-22-5 |
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Molecular Formula |
C42H30N4O2S |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
1-[4-[4-(3,5-diphenylpyrazol-1-yl)phenyl]sulfonylphenyl]-3,5-diphenylpyrazole |
InChI |
InChI=1S/C42H30N4O2S/c47-49(48,37-25-21-35(22-26-37)45-41(33-17-9-3-10-18-33)29-39(43-45)31-13-5-1-6-14-31)38-27-23-36(24-28-38)46-42(34-19-11-4-12-20-34)30-40(44-46)32-15-7-2-8-16-32/h1-30H |
InChI Key |
VQWCNSQKIFSPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N5C(=CC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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